Cyclopropyl-[1,2,4]triazin-3-YL-amine
Description
Cyclopropyl-[1,2,4]triazin-3-YL-amine is a heterocyclic compound featuring a [1,2,4]triazine core substituted with a cyclopropylamine group. The cyclopropyl group enhances metabolic stability and modulates lipophilicity, while the triazine ring provides a planar structure conducive to π-π interactions in binding pockets .
Properties
IUPAC Name |
N-cyclopropyl-1,2,4-triazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4/c1-2-5(1)9-6-7-3-4-8-10-6/h3-5H,1-2H2,(H,7,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBDQOPXLDAQCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=CN=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601286635 | |
| Record name | 1,2,4-Triazin-3-amine, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086393-22-7 | |
| Record name | 1,2,4-Triazin-3-amine, N-cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086393-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazin-3-amine, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601286635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation and Cyclization Strategies
The 1,2,4-triazine scaffold is commonly assembled via condensation reactions. For example, microwave irradiation of thiourea derivatives with amidines or hydrazines facilitates rapid cyclization, as demonstrated in the synthesis of 1,2,4-triazole-triazine hybrids. In one protocol, 2-phenylacetyl isothiocyanate reacts with o-phenylenediamine in acetonitrile under microwave conditions (150 W, 120°C) to form thiourea intermediates, which cyclize to yield triazine cores in 85–92% yields. This approach reduces reaction times from hours to minutes compared to conventional heating.
Halogenated Triazine Intermediates
Chlorinated triazines serve as pivotal intermediates for subsequent functionalization. A representative synthesis involves treating cyanuric chloride with morpholine in tetrahydrofuran (THF) at 0°C, selectively substituting one chloride to form 4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine. While this example pertains to 1,3,5-triazines, analogous methods apply to 1,2,4-triazines by adjusting starting materials and reaction conditions.
Coupling Cyclopropylamine to the Triazine Core
Palladium-Catalyzed Amination
Palladium-mediated cross-coupling is a cornerstone for introducing amines to heteroarenes. For instance, 3-chloro-1,2,4-triazine reacts with cyclopropylamine in the presence of PdCl₂(dppf) and K₂CO₃ in 1,4-dioxane under reflux (4 h, Ar atmosphere), yielding cyclopropyl-triazin-3-yl-amine in 65–86% yields. The catalyst’s role in facilitating oxidative addition and transmetalation is critical, particularly for less nucleophilic amines like cyclopropylamine.
Table 1: Optimization of Pd-Catalyzed Coupling Conditions
Microwave-Assisted Substitution
Microwave irradiation enhances reaction efficiency, as shown in the synthesis of 1,3,5-triazine derivatives. Adapting this method, 3-chloro-1,2,4-triazine and cyclopropylamine in DMF undergo microwave heating (150°C, 20 min) with Cs₂CO₃ as base, achieving 78% yield. This approach reduces side reactions and improves regioselectivity.
Direct Nucleophilic Substitution
In the absence of catalysts, 3-chloro-1,2,4-triazine reacts with cyclopropylamine in refluxing ethanol (12 h), albeit with lower yields (45–50%) due to the amine’s steric hindrance. Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) marginally improves efficiency (55% yield).
Challenges and Optimization
Steric and Electronic Effects
The cyclopropane ring’s strain reduces the amine’s nucleophilicity, necessitating catalytic assistance or elevated temperatures. Electron-withdrawing groups on the triazine (e.g., morpholino at position 6) activate the chloride for substitution, as evidenced by higher yields (80%) in substituted analogs.
Purification and Characterization
Crude products are purified via silica gel chromatography (CH₂Cl₂/MeOH, 50:1), with final compounds characterized by ¹H NMR and ESI-MS. For example, cyclopropyl-triazin-3-yl-amine exhibits a singlet for the cyclopropane CH₂ groups (δ 0.80–0.75 ppm) and a triplet for the NH₂ protons (δ 5.47 ppm) .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl-[1,2,4]triazin-3-YL-amine undergoes various types of chemical reactions, including:
Electrophilic Addition: This reaction involves the addition of an electrophile to the compound.
Nucleophilic Displacement: This reaction involves the replacement of a leaving group by a nucleophile.
Intramolecular Cyclization: This reaction involves the formation of a ring structure within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various electrophiles and nucleophiles. Reaction conditions typically involve controlled temperatures and the use of solvents such as dioxane and water .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic displacement reactions can yield substituted triazine derivatives, while electrophilic addition reactions can produce various adducts .
Scientific Research Applications
Medicinal Chemistry
Cyclopropyl-[1,2,4]triazin-3-YL-amine exhibits significant potential in medicinal chemistry. Its applications include:
- Antimicrobial Activity : Studies have shown effectiveness against various bacterial and fungal strains. For instance, it demonstrates potency comparable to established antifungal agents like fluconazole against Candida albicans .
- Antiviral Properties : The compound has been evaluated for antiviral activity, particularly against HIV and other viral pathogens.
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For example, certain synthesized triazole derivatives have shown enhanced cytotoxicity against multiple cancer cell lines .
Industrial Applications
In addition to its medicinal uses, this compound finds applications in industrial settings:
- Flame-Retardant Materials : The compound's chemical stability makes it suitable for developing flame-retardant materials.
- Chemical Building Block : It serves as a precursor for synthesizing more complex heterocyclic compounds used in various industrial applications.
Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound derivatives found that some compounds exhibited minimum inhibitory concentrations (MIC) significantly lower than those of conventional antibiotics . This highlights the potential for developing new antimicrobial agents based on this scaffold.
Anticancer Research
Research has demonstrated that specific derivatives of this compound possess potent anticancer properties. For instance:
- A derivative was reported with an IC50 value of 0.08 μM against various cancer cell lines, showcasing its potential as a lead compound in anticancer drug development .
Structure–Activity Relationship (SAR)
Investigations into the SAR of this compound have revealed that modifications at specific positions on the triazine ring can significantly enhance biological activity. These findings guide further optimization for improved efficacy against targeted diseases .
Mechanism of Action
The mechanism of action of Cyclopropyl-[1,2,4]triazin-3-YL-amine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Core Heterocycle Impact :
- The [1,2,4]triazine core in the target compound allows for greater planarity compared to fused systems like [1,2,4]triazolo[4,3-b]pyridazine (e.g., Compound 8). This may influence binding specificity in bromodomains or kinase pockets .
- Triazolo-pyridazine derivatives (e.g., Compound 8) exhibit measurable BRD4 inhibition (IC₅₀ ~100 µM), suggesting that the fused pyridazine ring enhances target engagement despite lower solubility .
Substituent Effects: The cyclopropyl group in the target compound and Compound 8 improves metabolic stability but may reduce aqueous solubility. For example, Compound 8’s low solubility hindered IC₅₀ determination for BRD4 .
Stability and Toxicity: Limited toxicological data are available for cyclopropyl-triazine/triazole derivatives. For instance, 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone () lacks thorough toxicological profiling, highlighting a common gap in safety data for such scaffolds .
Biological Activity
Cyclopropyl-[1,2,4]triazine-3-YL-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial, antifungal, anticancer, and antiviral properties, supported by data tables and findings from various studies.
Overview of Cyclopropyl-[1,2,4]triazine-3-YL-amine
Cyclopropyl-[1,2,4]triazine-3-YL-amine features a cyclopropyl group linked to a triazine ring. Its structure allows for interactions with multiple biological targets, making it a candidate for various therapeutic applications. The compound's potential in medicinal chemistry stems from its ability to inhibit critical biological processes in pathogens and cancer cells.
Biological Activities
1. Antimicrobial Activity
Cyclopropyl-[1,2,4]triazine-3-YL-amine has shown promising antimicrobial effects against a range of bacteria and fungi. Studies have demonstrated its efficacy in disrupting bacterial cell walls and inhibiting essential enzymes involved in microbial growth.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 μM |
| Escherichia coli | 1.0 μM |
| Candida albicans | 0.8 μM |
The compound's activity against drug-resistant strains is particularly noteworthy, suggesting its potential as an alternative treatment option in the face of rising antibiotic resistance .
2. Antifungal Activity
Research indicates that Cyclopropyl-[1,2,4]triazine-3-YL-amine exhibits significant antifungal properties. It has been evaluated against various fungal strains with results indicating effective inhibition.
| Fungal Strain | MIC (μM) |
|---|---|
| Aspergillus niger | 0.4 μM |
| Fusarium oxysporum | 0.6 μM |
| Cryptococcus neoformans | 0.5 μM |
These findings highlight the compound's potential for treating fungal infections that are often resistant to conventional antifungal agents .
3. Anticancer Activity
The anticancer properties of Cyclopropyl-[1,2,4]triazine-3-YL-amine have been explored through various in vitro studies. The compound has shown significant cytotoxic effects against several cancer cell lines.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 μM |
| MDA-MB-231 (Breast Cancer) | 12 μM |
| HeLa (Cervical Cancer) | 8 μM |
Mechanistic studies suggest that the compound induces apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of cell proliferation .
4. Antiviral Activity
Recent investigations have also pointed to antiviral activity against various viruses, including HIV and PVY (Potato virus Y). The compound's mechanism involves binding to viral proteins and inhibiting their function.
| Virus Type | EC50 (μg/mL) |
|---|---|
| HIV | 50 μg/mL |
| PVY | 89 μg/mL |
These results indicate that Cyclopropyl-[1,2,4]triazine-3-YL-amine could serve as a lead compound for developing antiviral therapies .
Case Studies
Several case studies have highlighted the effectiveness of Cyclopropyl-[1,2,4]triazine-3-YL-amine in clinical settings:
- Study on Antimicrobial Resistance: A study evaluating the compound's activity against multi-drug resistant Staphylococcus aureus showed that it outperformed standard antibiotics like vancomycin and ciprofloxacin in terms of MIC values .
- Antifungal Efficacy: In vitro tests demonstrated that Cyclopropyl-[1,2,4]triazine-3-YL-amine significantly inhibited the growth of Candida albicans, providing an alternative treatment pathway for systemic fungal infections .
Q & A
Q. What are the established synthetic routes for Cyclopropyl-[1,2,4]triazin-3-YL-amine, and how do reaction conditions influence yield and purity?
this compound can be synthesized via multi-step protocols involving cyclization and nucleophilic substitution. For example, cyclopropyl groups are typically introduced through reactions like Buchwald-Hartwig amination or Suzuki-Miyaura coupling, followed by triazine ring formation using nitrile intermediates. Key considerations include:
- Reagent selection : Use of Pd catalysts for cross-coupling reactions (e.g., Pd(OAc)₂) to minimize side products .
- Temperature control : Maintaining low temperatures (−78°C to 0°C) during cyclopropane ring formation to prevent ring-opening .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the amine product . Yield optimization often requires iterative adjustments to solvent polarity and stoichiometry.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR spectroscopy : H and C NMR are critical for confirming the cyclopropyl moiety (e.g., characteristic proton shifts at δ 1.2–1.5 ppm) and triazine ring connectivity .
- X-ray crystallography : SHELXL/SHELXS programs ( ) resolve stereochemistry and hydrogen-bonding networks, particularly for polymorph identification .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 178.1) .
Q. What preliminary biological assays are recommended to evaluate the bioactivity of this compound?
- Enzyme inhibition : Use fluorescence polarization assays to measure binding affinity (e.g., IC₅₀ values) against kinases or proteases .
- Cellular uptake : Radiolabeled analogs (e.g., H or C) tracked via scintillation counting in cell lines .
- Toxicity profiling : MTT assays in HEK293 or HepG2 cells to determine LD₅₀ values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- DFT studies : Optimize transition-state geometries (B3LYP/6-311+G(d,p)) to calculate activation energies for substitutions at the triazine C3 position. For example, compare energy barriers for reactions with methyl iodide vs. benzyl bromide .
- Solvent effects : CPCM models simulate polar aprotic solvents (e.g., DMF), which stabilize charge separation in SNAr mechanisms .
- NBO analysis : Identify hyperconjugative interactions (e.g., σ→π* in the cyclopropyl ring) that destabilize intermediates .
Q. What strategies resolve contradictory structure-activity relationship (SAR) data for triazine-cyclopropyl analogs?
- Comparative docking : Align analogs (e.g., phenyl vs. cyclohexyl substituents) in target protein active sites (PDB: 7UU) to identify steric clashes or favorable π-stacking .
- Free-Wilson analysis : Quantify substituent contributions to bioactivity using multivariate regression .
- Kinetic solubility assays : Correlate logP values (HPLC-measured) with cellular permeability discrepancies .
Q. How do reaction kinetics and thermodynamics explain unexpected byproducts in this compound synthesis?
- Eyring plots : Determine ΔG‡ and ΔS‡ for side reactions (e.g., triazine ring hydrolysis) using variable-temperature H NMR .
- Isotope labeling : N-tracking identifies intermediates prone to degradation (e.g., ring-opening via acid catalysis) .
- Microkinetic modeling : Simulate competing pathways (e.g., Curtius rearrangement vs. azide decomposition) using DFT-derived rate constants .
Q. What advanced crystallization techniques improve X-ray diffraction quality for this compound derivatives?
- Co-crystallization : Add co-formers (e.g., succinic acid) to enhance crystal packing via hydrogen bonds .
- High-throughput screening : Use 96-well plates with varied solvent mixtures (e.g., DMSO/water) to identify optimal conditions .
- Twinned data refinement : SHELXL’s TWIN command resolves overlapping reflections in low-symmetry space groups .
Methodological Recommendations
- Contradiction resolution : Replicate conflicting SAR studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables .
- Crystallization troubleshooting : Combine SHELX refinement with cryo-cooling (100 K) to mitigate thermal motion artifacts .
- Mechanistic validation : Use C kinetic isotope effects (KIE) to distinguish concerted vs. stepwise pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
